3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with thioamides, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as FeCl3 or CuI, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives .
Scientific Research Applications
3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclohexylphenyl)-2-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- (1,3-dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and phenyl groups provide sites for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H21N2OS+ |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H21N2OS/c1-15-7-5-10-17(13-15)20-14-19(22,16-8-3-2-4-9-16)21-11-6-12-23-18(20)21/h2-5,7-10,13,22H,6,11-12,14H2,1H3/q+1 |
InChI Key |
SELPHLLAZPHGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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